5-bromo-N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazide
Description
5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is an organic compound that belongs to the class of furohydrazides It is characterized by the presence of a bromine atom, a nitrophenyl group, and a furohydrazide moiety
Properties
Molecular Formula |
C12H8BrN3O4 |
|---|---|
Molecular Weight |
338.11 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(4-nitrophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O4/c13-11-6-5-10(20-11)12(17)15-14-7-8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17)/b14-7+ |
InChI Key |
LTLWUCUHVNLOPT-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE typically involves the condensation of 5-bromo-2-furohydrazide with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
5-Bromo-2-furohydrazide: Lacks the nitrophenyl group but shares the furohydrazide moiety.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the furohydrazide moiety.
5-Bromo-2-nitroanisole: Contains both bromine and nitro groups but lacks the furohydrazide moiety.
Uniqueness: 5-BROMO-N’~2~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE is unique due to the combination of the bromine atom, nitrophenyl group, and furohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
